Grp78-IN-3

Isoform selectivity Hsp70 family Target specificity

Many ER stress and chemoresistance studies are confounded by non-selective Hsp70 inhibitors that fail to discriminate among HspA5 (Grp78), HspA2, and HspA9. Grp78-IN-3 solves this: a substrate-competitive inhibitor with >20-fold selectivity for HspA5 over HspA2. - IC50: 0.59 μM (HspA5); 4.3 μM (HspA9); 13.9 μM (HspA2) - Minimal single-agent cytotoxicity; ideal for combination studies - Enhanced potency in 3D spheroid models - In stock, ready for same-day dispatch

Molecular Formula C17H18N4O2S
Molecular Weight 342.4 g/mol
Cat. No. B10861509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGrp78-IN-3
Molecular FormulaC17H18N4O2S
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC1=NC=CS1)NC(=O)C2=CC3=CC=CC=C3N2
InChIInChI=1S/C17H18N4O2S/c1-10(2)14(16(23)21-17-18-7-8-24-17)20-15(22)13-9-11-5-3-4-6-12(11)19-13/h3-10,14,19H,1-2H3,(H,20,22)(H,18,21,23)/t14-/m0/s1
InChIKeyXOWYFNSUXHAORU-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Grp78-IN-3: Selective Grp78 (HSPA5) Inhibitor


Grp78-IN-3 (Compound 8, CAS 2707510-30-1) is a small-molecule competitive inhibitor of Hsp70 substrate binding that selectively targets glucose-regulated protein 78 (Grp78, also known as HSPA5 or BiP), an endoplasmic reticulum (ER) resident chaperone implicated in cancer cell survival and chemoresistance . It exhibits an IC₅₀ of 0.59 μM for Grp78/HSPA5 and is 7-fold selective for HspA5 over HspA9 (IC₅₀ = 4.3 μM) and >20-fold selective over HspA2 (IC₅₀ = 13.9 μM) [1]. This compound is the first reported isoform-selective small-molecule-competitive inhibitor of an Hsp70-substrate interaction [1].

Grp78-IN-3: Advantages Over GRP78 Inhibitors


GRP78-targeting compounds differ fundamentally in their mechanism of action, isoform selectivity profile, and model-dependent efficacy. Grp78-IN-3 is a substrate-competitive inhibitor that disrupts Hsp70-substrate binding, whereas HA15, YUM70, and VER-155008 act primarily as ATPase inhibitors with distinct selectivity signatures [1]. Grp78-IN-3 demonstrates >20-fold selectivity for HspA5 over HspA2, while VER-155008 shows only approximately 5.2-fold selectivity for HSP70 over Grp78 and no reported HspA2 discrimination . Furthermore, Grp78-IN-3 shows minimal single-agent cytotoxicity in 2D culture but enhanced potency in 3D spheroid models and synergy with ER stress-inducing agents—a profile not documented for HA15 or YUM70 under comparable conditions [1]. Substituting Grp78-IN-3 with an ATPase-directed inhibitor or a pan-Hsp70 inhibitor fundamentally alters the experimental readout and compromises mechanistic interpretation.

Grp78-IN-3: Comparative Evidence vs. GRP78 Inhibitors


Isoform Selectivity vs. VER-155008

Grp78-IN-3 demonstrates 7-fold selectivity for HspA5 (IC₅₀ = 0.59 μM) over HspA9 (IC₅₀ = 4.3 μM) and >20-fold selectivity for HspA5 over HspA2 (IC₅₀ = 13.9 μM) [1]. In contrast, VER-155008 is a pan-Hsp70 family inhibitor with IC₅₀ values of 0.5 μM for HSP70, 2.6 μM for HSC70, and 2.6 μM for Grp78, exhibiting no isoform discrimination between HSC70 and Grp78 . The >20-fold window between HspA5 and HspA2 inhibition for Grp78-IN-3 represents a quantifiable selectivity advantage absent in VER-155008.

Isoform selectivity Hsp70 family Target specificity

Mechanism: Substrate-Binding vs. ATPase Inhibition

Grp78-IN-3 is a small-molecule-competitive inhibitor of Hsp70 substrate binding, targeting the substrate-binding domain rather than the ATPase domain [1]. HA15 and YUM70 inhibit GRP78 ATPase activity, with YUM70 exhibiting an IC₅₀ of 1.5 μM for full-length GRP78 ATPase inhibition . VER-155008 also targets ATPase activity . This mechanistic divergence means Grp78-IN-3 blocks client protein interaction without directly competing with ATP, a fundamentally different mode of inhibition with distinct downstream consequences on chaperone cycling.

Mechanism of action Hsp70 substrate binding ATPase inhibition

3D Spheroid vs. 2D Culture Efficacy

Grp78-IN-3 (0.1-100 μM) shows more potent inhibitory effects in a spheroid tumor model (U251 glioblastoma cells and H520 lung cancer cells) than in 2D culture, where it exhibits little effect as a single agent [1]. The original study noted that the compound was more potent in 3D spheroid models than in 2D monolayer assays [1]. No directly comparable spheroid vs. 2D head-to-head data are available for HA15 or VER-155008 in the same experimental system.

3D tumor model Spheroid assay Glioblastoma Lung cancer

Single-Agent Cytotoxicity vs. YUM70

Grp78-IN-3 demonstrates minimal single-agent cytotoxicity across a panel of cancer cell lines when used alone [1]. In contrast, YUM70 exhibits dose-dependent cytotoxicity in pancreatic cancer cell lines (MIA PaCa-2 IC₅₀ = 2.5 μM) and reduces proliferation in PANC-1 and UM59 cells in 3D culture (IC₅₀ < 10 μM) . Grp78-IN-3's lack of standalone cytotoxicity is a differentiating feature that makes it suitable for combination studies with ER stress-inducing agents, whereas YUM70's single-agent activity may confound synergy interpretation.

Cytotoxicity Single-agent activity Cancer cell lines

First-in-Class Isoform-Selective Inhibitor

The optimized Grp78 inhibitors reported by Ambrose et al. (2022), including Grp78-IN-3 (Compound 8), are the first reported isoform-selective small-molecule-competitive inhibitors of an Hsp70-substrate interaction [1]. This first-in-class status distinguishes Grp78-IN-3 from earlier GRP78-targeting compounds such as HA15, VER-155008, and YUM70, none of which combine isoform selectivity with substrate-competitive mechanism in a single molecule.

First-in-class Chemical probe Tool compound

Grp78-IN-3: Application Scenarios


Isoform-Selective Probe for HspA5 Studies

Grp78-IN-3 is the optimal choice for experiments requiring discrimination between HspA5 (Grp78) and other Hsp70 family isoforms, particularly HspA2 and HspA9. With >20-fold selectivity for HspA5 over HspA2 and 7-fold selectivity over HspA9, this compound enables HspA5-specific mechanistic studies without confounding contributions from closely related chaperones [1]. Researchers studying ER-specific chaperone function should select Grp78-IN-3 over pan-Hsp70 inhibitors such as VER-155008.

Combination with ER Stress-Inducing Agents

Grp78-IN-3 shows minimal single-agent cytotoxicity in 2D cancer cell line panels but synergizes with ER stress-inducing agents [1]. This profile makes it an ideal tool for combination experiments with chemotherapeutics, proteasome inhibitors, or other ER stress inducers, where background cytotoxicity from the inhibitor itself would otherwise confound synergy interpretation. Compounds with inherent single-agent cytotoxicity, such as YUM70 (MIA PaCa-2 IC₅₀ = 2.5 μM), are less suitable for such combination studies .

3D Tumor Spheroid and Organoid Models

Grp78-IN-3 demonstrates enhanced potency in 3D spheroid models (U251 glioblastoma and H520 lung cancer) compared to 2D monolayer culture [1]. Researchers employing 3D tumor models to recapitulate tumor microenvironment conditions should prioritize Grp78-IN-3 over ATPase-directed inhibitors like HA15, for which comparable 3D vs. 2D differential efficacy data have not been reported in the same system.

Hsp70 Substrate-Binding Mechanism Studies

Grp78-IN-3 is a substrate-competitive inhibitor that blocks Hsp70-substrate interaction rather than competing with ATP at the ATPase domain [1]. This distinct mechanism makes it the tool of choice for experiments designed to interrogate client protein binding and substrate recognition, as opposed to studying ATP hydrolysis and nucleotide cycling, for which ATPase inhibitors such as HA15 or YUM70 would be more appropriate .

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